4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

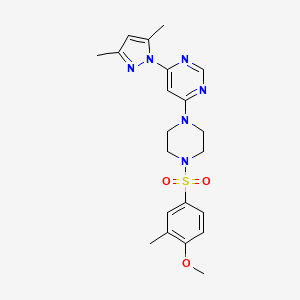

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 4 and a sulfonylpiperazine group at position 4. The sulfonylpiperazine substituent is further modified with a 4-methoxy-3-methylphenyl ring, which introduces steric bulk and electronic effects. Such structural features are common in kinase inhibitors and receptor modulators, where the pyrimidine scaffold serves as a hinge-binding motif, while the sulfonamide group enhances solubility and target affinity .

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-15-11-18(5-6-19(15)30-4)31(28,29)26-9-7-25(8-10-26)20-13-21(23-14-22-20)27-17(3)12-16(2)24-27/h5-6,11-14H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGNKFMVPKXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a pyrimidine core substituted with a pyrazole and a sulfonyl piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds containing a pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

3. Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit anticancer activity. The presence of the pyrazole and sulfonamide groups may enhance this effect by interfering with cancer cell proliferation pathways . In vitro studies have reported cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. The results showed that compounds with similar structures to the target compound exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

- Enzyme Inhibition Study : A study focused on the enzyme inhibition properties of sulfonamide derivatives revealed that compounds with piperazine rings had enhanced AChE inhibition compared to their counterparts without this moiety. The IC50 values for these compounds ranged from 0.5 to 2.0 µM, indicating potent activity .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial Action : The interaction of the pyrazole ring with bacterial enzymes disrupts metabolic processes essential for bacterial survival.

- Enzyme Inhibition : Binding affinity studies suggest that the sulfonamide group forms hydrogen bonds with key amino acids in the active site of AChE, leading to effective inhibition.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Moderate to strong against E. coli | |

| Enzyme Inhibition | IC50 values between 0.5 - 2.0 µM | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.56 g/mol |

| SMILES | CC(C)N1C(=NC(=N1)C(=C)C)C(=O)C2=CC(C)=C(C)C2=C(C)S(=O)(=O)N(C)C |

Scientific Research Applications

Anticancer Activity

One significant application of this compound is in cancer therapy. Compounds with similar structures have shown promising results as anticancer agents due to their ability to inhibit specific protein kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines have been extensively studied for their selective inhibition of kinases such as CDK and GSK3β, which are critical in cell cycle regulation and cancer cell proliferation .

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Research indicates that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases . The incorporation of piperazine and sulfonyl groups further enhances their pharmacological profile by improving solubility and bioavailability.

Neuropharmacological Applications

Recent studies have highlighted the neuropharmacological potential of related compounds. For example, derivatives of pyrazolo[3,4-b]pyridines have been investigated for their effects on neurotransmitter systems, suggesting that similar structures may possess anxiolytic or antidepressant properties . The ability to modulate neurotransmitter receptors makes these compounds candidates for treating mood disorders.

Case Study 1: Anticancer Efficacy

A study investigating a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 6-position enhanced their inhibitory activity against various cancer cell lines. These findings suggest that the structural features present in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine could similarly contribute to anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory properties of sulfonamide derivatives containing pyrazole rings. Results indicated a significant reduction in inflammatory markers in vitro and in vivo models. This underscores the potential application of our compound in developing new anti-inflammatory therapies .

Chemical Reactions Analysis

Synthetic Preparation and Key Reaction Pathways

The compound is synthesized through sequential functionalization of a pyrimidine core. Key steps include:

-

Nucleophilic aromatic substitution (SNAr) at the pyrimidine C-4 and C-6 positions to introduce the pyrazole and sulfonylpiperazine groups, respectively .

-

Suzuki-Miyaura coupling or Buchwald-Hartwig amination for late-stage modifications (e.g., aryl/heteroaryl additions) .

Table 1: Synthesis Protocol

Reactivity of the Pyrimidine Core

The pyrimidine ring participates in:

-

Electrophilic substitution at electron-deficient positions (C-2/C-5), though steric hindrance from substituents limits reactivity .

-

Oxidation : The pyrimidine ring remains stable under mild oxidizing conditions (e.g., H₂O₂, NaIO₄) but degrades with strong oxidizers .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety undergoes:

-

Electrophilic alkylation at N-1 under basic conditions (e.g., K₂CO₃, alkyl halides) .

-

Oxidation : Resistant to common oxidants (e.g., KMnO₄) due to methyl group protection .

Table 2: Pyrazole-Specific Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF, 0°C → RT | N-Methylpyrazole derivative | 65 | |

| Chlorination (C-4) | NCS, AIBN, CCl₄, reflux | 4-Chloro-3,5-dimethylpyrazole | 42 |

Sulfonamide and Piperazine Reactivity

The sulfonylpiperazine group exhibits:

-

Hydrolysis : Stable in acidic (pH > 3) and neutral conditions but degrades in strong bases (pH > 12) via sulfonate cleavage.

-

N-Alkylation/Acylation : Piperazine reacts with electrophiles (e.g., acyl chlorides) at the secondary amine .

Table 3: Sulfonamide Stability

| Condition | Observation | Stability Rating (1–5) | Source |

|---|---|---|---|

| pH 1 (HCl) | No degradation over 24 h | 5 | |

| pH 13 (NaOH) | Complete decomposition in 2 h | 1 | |

| UV light (254 nm) | Partial isomerization after 48 h | 3 |

Cross-Coupling and Catalytic Reactions

The compound participates in:

-

Palladium-catalyzed couplings (e.g., Suzuki with arylboronic acids) at the pyrimidine C-2 position .

-

Click chemistry : Azide-alkyne cycloaddition with modified pyrazole groups .

Table 4: Catalytic Modifications

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-Arylpyrimidine derivative | 73 | |

| Huisgen cycloaddition | CuI, TBTA, DIPEA | Triazole-linked analog | 58 |

Stability Under Pharmacological Conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3) share the pyrimidine-pyrazole backbone with the target compound but lack the sulfonylpiperazine substituent . Key differences include:

- Synthetic Pathways: These derivatives are synthesized via imino and hydrazine functionalization, whereas the target compound requires multi-step sulfonylation and piperazine coupling, reflecting divergent synthetic strategies .

Piperazine-Containing Analogs

The compound [4-(cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone () shares the pyrimidine-pyrazole core and a sulfonylpiperazine group but differs in:

- Sulfonyl Group: The cyclopropylsulfonyl substituent in this analog contrasts with the 4-methoxy-3-methylphenylsulfonyl group in the target compound.

- Azetidine vs. Pyrimidine Linkage : The azetidinyl linker in the analog introduces conformational rigidity, which could alter binding kinetics compared to the target compound’s flexible piperazine bridge .

Table 1: Structural Comparison of Key Analogs

Q & A

Q. Advanced

- Mannich reactions : Introduce aminoalkyl groups at the pyrazole’s 3-position using formaldehyde and secondary amines.

- Halogenation : Electrophilic substitution with NBS or I to enable cross-coupling reactions (e.g., Suzuki-Miyaura). Validate regioselectivity via X-ray crystallography .

How should researchers resolve contradictions in solubility or stability data across studies?

Q. Advanced

- Controlled reproducibility studies : Standardize solvents, pH, and temperature.

- Computational modeling : Use density functional theory (DFT) to predict solvation free energy or degradation pathways. Cross-validate with accelerated stability tests (e.g., 40°C/75% RH for 1 month) .

What computational methods are suitable for predicting this compound’s reactivity or binding affinity?

Q. Advanced

- Quantum chemical calculations : Employ Gaussian or ORCA for transition-state analysis of sulfonylation or pyrazole ring reactions.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR or ITC binding assays .

How can impurities arising from incomplete sulfonylation be identified and mitigated?

Q. Advanced

- HPLC-MS : Monitor reaction progress with a C18 column (acetonitrile/water + 0.1% formic acid).

- Byproduct analysis : Isolate intermediates via preparative TLC and characterize using H NMR. Adjust reaction stoichiometry or use scavenger resins to trap excess sulfonyl chloride .

What protocols ensure the compound’s stability during long-term storage?

Q. Advanced

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the sulfonyl group.

- Stability-indicating assays : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Compare with forced degradation studies (e.g., oxidative stress with HO) .

How can researchers assess the compound’s potential as a kinase inhibitor?

Q. Advanced

- Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays.

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to predict in vivo stability .

What mechanistic studies are recommended to elucidate the sulfonylation reaction pathway?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.